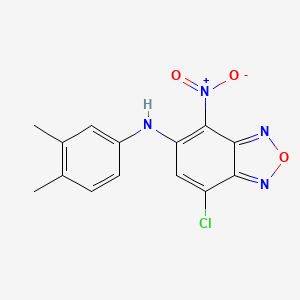

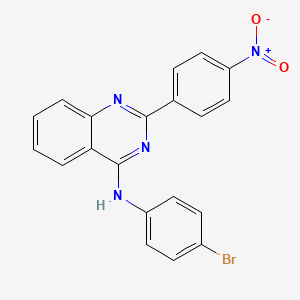

N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten. Lösungsmittelrückgewinnung und Abfallmanagement sind ebenfalls wichtige Aspekte der industriellen Synthese.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Bromphenyl)-2-(4-nitrophenyl)chinazolin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Substitution: Die Verbindung kann aufgrund des Vorhandenseins elektronenziehender Gruppen an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Palladium auf Kohle (Pd/C) können verwendet werden.

Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde die Reduktion der Nitrogruppe ein Amino-Derivat ergeben, während die Substitution des Bromatoms zu verschiedenen substituierten Chinazolinen führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Mögliche Verwendung als Sonde oder Inhibitor in biochemischen Assays.

Medizin: Untersucht wegen seiner potenziellen pharmakologischen Eigenschaften, wie z. B. Antikrebs- oder antimikrobieller Aktivität.

Industrie: Verwendet bei der Entwicklung neuer Materialien oder als Vorstufe bei der Synthese von Farbstoffen und Pigmenten.

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Bromphenyl)-2-(4-nitrophenyl)chinazolin-4-amin hängt von seiner jeweiligen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und ihre Aktivität durch Bindungsinteraktionen modulieren. Das Vorhandensein von Brom- und Nitrogruppen kann seine Bindungsaffinität und -spezifität beeinflussen.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and nitro groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Chlorphenyl)-2-(4-nitrophenyl)chinazolin-4-amin: Ähnliche Struktur mit einem Chloratom anstelle von Brom.

N-(4-Bromphenyl)-2-(4-aminophenyl)chinazolin-4-amin: Ähnliche Struktur mit einer Aminogruppe anstelle einer Nitrogruppe.

Einzigartigkeit

N-(4-Bromphenyl)-2-(4-nitrophenyl)chinazolin-4-amin ist aufgrund der spezifischen Kombination von Brom- und Nitrogruppen einzigartig, die im Vergleich zu seinen Analoga eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen können.

Eigenschaften

Molekularformel |

C20H13BrN4O2 |

|---|---|

Molekulargewicht |

421.2 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C20H13BrN4O2/c21-14-7-9-15(10-8-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-5-11-16(12-6-13)25(26)27/h1-12H,(H,22,23,24) |

InChI-Schlüssel |

QLXBPEIXBFSMOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)

![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)

![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)